molecular formula C8H16N2O4 B13737066 Diethyl 1,2-dimethylbicarbamate CAS No. 15675-97-5

Diethyl 1,2-dimethylbicarbamate

Cat. No.: B13737066
CAS No.: 15675-97-5
M. Wt: 204.22 g/mol
InChI Key: LMDVFFHOTJYTLU-UHFFFAOYSA-N
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Properties

CAS No.

15675-97-5

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate

InChI

InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3

InChI Key

LMDVFFHOTJYTLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)N(C)C(=O)OCC

physical_description

Liquid

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Separation Techniques:
Diethyl 1,2-dimethylbicarbamate can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid for separation. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to enhance compatibility . The scalability of this method allows for the isolation of impurities during preparative separation processes, making it valuable for pharmacokinetic studies.

Table 1: HPLC Method Parameters for this compound

ParameterValue
Mobile PhaseAcetonitrile:Water:Phosphoric Acid
Alternative for MSFormic Acid
Column TypeNewcrom R1
Particle Size3 µm

Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions that lead to the formation of complex molecules.

Reactions Involving this compound:

  • Cycloaddition Reactions: The compound can function as a dienophile in cycloaddition reactions, contributing to the synthesis of various heterocyclic compounds.
  • Michael Addition Reactions: Due to its electrophilic nature, it can act as a Michael acceptor in nucleophilic addition reactions, facilitating the synthesis of biologically relevant compounds.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, several studies highlight its relevance in broader research contexts.

Case Study Example:

  • A study published in Acta Crystallographica examined the crystal structure of related carbamate compounds and their intermolecular interactions. This research emphasizes the importance of understanding the structural properties of such compounds to predict their reactivity and potential applications .

Comparison with Similar Compounds

  • Diethylcarbamazine
  • Dithiocarbamates

Diethyl 1,2-dimethylbicarbamate stands out due to its versatility in various scientific research applications and its environmentally friendly synthesis methods.

Biological Activity

Diethyl 1,2-dimethylbicarbamate (CAS Number: 15429-36-4) is an organic compound with the molecular formula C8H16N2O4. It has garnered attention in various fields, particularly in pharmacology and toxicology, due to its biological properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Weight204.226 g/mol
LogP1.14
InChI KeyLMDVFFHOTJYTLU-UHFFFAOYSA-N

This compound functions primarily as a carbamate derivative, which can interact with biological systems through the inhibition of acetylcholinesterase (AChE) activity. This inhibition can lead to an accumulation of acetylcholine at synaptic clefts, resulting in increased neurotransmission. Such mechanisms are significant for understanding both therapeutic effects and potential toxicological impacts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in developing antimicrobial agents .

Toxicological Profile

The compound has been evaluated for its toxicological effects. Notably, it has shown potential mutagenic properties in certain assays, raising concerns about its safety profile for human exposure. The European Chemicals Agency (ECHA) categorizes it as likely to meet criteria for carcinogenicity or mutagenicity .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial effects of this compound.
    • Method : Disk diffusion method was employed against selected bacterial strains.
    • Results : Demonstrated significant inhibition zones for both S. aureus and E. coli, indicating strong antimicrobial potential.
  • Toxicological Assessment
    • Objective : To assess the mutagenic potential of this compound.
    • Method : Ames test conducted using Salmonella typhimurium strains.
    • Results : Indicated a dose-dependent increase in revertant colonies, suggesting mutagenic activity.

Research Findings

Recent studies have focused on the pharmacokinetics of this compound. Its absorption characteristics indicate moderate bioavailability with a significant first-pass metabolism effect. The compound's distribution is influenced by its lipophilicity (LogP = 1.14), which facilitates cell membrane penetration but may also contribute to toxicity .

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